

2-Phenylpyrimidine-5-carbaldehyde physical and chemical properties

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Compound of Interest

Compound Name: 2-Phenylpyrimidine-5-carbaldehyde

Cat. No.: B140515

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An In-Depth Technical Guide to **2-Phenylpyrimidine-5-carbaldehyde**: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical intermediate, **2-Phenylpyrimidine-5-carbaldehyde**. We will delve into its core physical and chemical properties, predictable spectroscopic profile, logical synthetic approaches, and its demonstrated utility as a scaffold in medicinal chemistry.

Molecular Identity and Physicochemical Properties

2-Phenylpyrimidine-5-carbaldehyde is a solid organic compound featuring a pyrimidine ring substituted with a phenyl group at the 2-position and a formyl (aldehyde) group at the 5-position.^{[1][2]} This unique arrangement of functional groups makes it a valuable and reactive building block in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	2-phenylpyrimidine-5-carbaldehyde	[2]
Synonyms	2-Phenyl-5-pyrimidinecarbaldehyde, 2-Phenylpyrimidine-5-carboxaldehyde	[2]
CAS Number	130161-46-5	[1]
Molecular Formula	C ₁₁ H ₈ N ₂ O	[1] [2]
Molecular Weight	184.19 g/mol	[1] [2]
InChIKey	AUTGLFSBJLERMV-UHFFFAOYSA-N	[2]

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C=O |[\[1\]](#) |

Table 2: Physical and Handling Properties

Property	Value	Source(s)
Appearance	Solid	[3]
Melting Point	132.5-134 °C	[2]
Storage	Store locked up in a dry, well-ventilated place.	[4]

| Recommended Temp. | 2-8 °C, under inert atmosphere. |[\[2\]](#)[\[3\]](#) |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not readily available in the cited literature, a reliable spectroscopic profile can be predicted based on its chemical structure and established principles of spectroscopic analysis.[\[5\]](#) Such predictions are fundamental for reaction monitoring and structural confirmation.

Table 3: Predicted Spectroscopic Data

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
¹ H NMR	Aldehyde H (CHO)	δ 9.0 - 10.0 ppm (singlet)	Strong deshielding by the electronegative oxygen of the carbonyl group.
	Pyrimidine H's	δ 8.5 - 9.5 ppm (singlets)	Protons on the electron-deficient pyrimidine ring are significantly deshielded.
	Phenyl H's	δ 7.4 - 8.2 ppm (multiplets)	Typical aromatic region; protons ortho to the pyrimidine ring will be further downfield.
¹³ C NMR	Carbonyl C (C=O)	δ 185 - 195 ppm	Characteristic chemical shift for an aldehyde carbonyl carbon.
	Pyrimidine & Phenyl C's	δ 120 - 165 ppm	Aromatic and heteroaromatic carbons appear in this range.
IR Spectroscopy	C=O Stretch (Aldehyde)	1690 - 1715 cm^{-1} (strong)	The carbonyl double bond stretch is a prominent and diagnostic peak.
	C-H Stretch (Aldehyde)	\sim 2720 and \sim 2820 cm^{-1} (medium)	A pair of peaks characteristic for the C-H bond of an aldehyde.

Technique	Feature	Predicted Chemical Shift / Wavenumber	Rationale
	C=C & C=N Stretches	1450 - 1610 cm^{-1} (variable)	Aromatic and heteroaromatic ring vibrations.

| Mass Spectrometry | Molecular Ion (M^+) | $\text{m/z} = 184.19$ | Corresponds to the molecular weight of the compound. |

Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Phenylpyrimidine-5-carbaldehyde** is dominated by the electrophilic nature of its aldehyde functional group. The pyrimidine ring, being an electron-deficient heteroaromatic system, further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.^[6] This heightened reactivity is a key feature for its use as a synthetic intermediate.

Key reaction classes include:

- Nucleophilic Addition: The aldehyde readily reacts with nucleophiles such as organometallic reagents (Grignards, organolithiums), amines (to form Schiff bases/imines), and cyanide.
- Oxidation: The aldehyde can be easily oxidized to the corresponding 2-phenylpyrimidine-5-carboxylic acid using standard oxidizing agents (e.g., KMnO_4 , Jones reagent). This carboxylic acid derivative is also a known compound.^[7]
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-phenylpyrimidin-5-yl)methanol, using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- Condensation Reactions: It serves as an excellent substrate for condensation reactions like the Wittig reaction to form alkenes or Knoevenagel condensation with active methylene compounds.

Caption: Key reactivity pathways of **2-Phenylpyrimidine-5-carbaldehyde**.

Synthesis and Purification

While specific, detailed protocols for the synthesis of **2-Phenylpyrimidine-5-carbaldehyde** are not prevalent in the provided search results, a logical and established methodology for constructing the 2,5-disubstituted pyrimidine core can be proposed. A common and robust method is the condensation of an amidine with a 1,3-dicarbonyl equivalent.

A plausible route involves the reaction of benzamidine with a suitable three-carbon synthon already containing the aldehyde (or a protected precursor).

Caption: General workflow for the synthesis of **2-Phenylpyrimidine-5-carbaldehyde**.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is based on general principles of pyrimidine synthesis and should be adapted and optimized.

- **Reaction Setup:** To a solution of benzamidine hydrochloride (1.0 eq) in ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol. Stir for 30 minutes at room temperature.
 - **Causality:** The strong base deprotonates the benzamidine hydrochloride to generate the free amidine nucleophile required for the reaction.
- **Addition of Electrophile:** Add a solution of a malondialdehyde derivative (e.g., 2-(dimethylaminomethylene)malondialdehyde) (1.0 eq) dropwise to the reaction mixture at 0 °C.
 - **Causality:** The 1,3-dicarbonyl synthon provides the C4-C5-C6 backbone of the pyrimidine ring. Dropwise addition at low temperature helps control the exothermic reaction.
- **Cyclization:** Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - **Causality:** Heating provides the activation energy for the cyclization and subsequent dehydration steps that lead to the aromatic pyrimidine ring.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like ethyl

acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Causality: This standard aqueous workup removes inorganic salts and polar impurities.
- Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
 - Causality: Recrystallization is effective for crystalline solids, while chromatography provides higher purity by separating the product from closely related impurities.

Applications in Research and Drug Development

The true value of **2-Phenylpyrimidine-5-carbaldehyde** lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8]

- Antifungal Agents: Derivatives of 2-phenylpyrimidine have been designed and synthesized as potent inhibitors of lanosterol 14 α -demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis.[9] The aldehyde group serves as a handle to introduce various side chains to optimize activity and pharmacokinetic properties.
- Anti-Inflammatory Agents: 5-Carbamoyl-2-phenylpyrimidine derivatives, synthesized from precursors like **2-phenylpyrimidine-5-carbaldehyde**, have been identified as potent phosphodiesterase 4 (PDE4) inhibitors.[10] These compounds show promise in treating inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD).[10]
- General Drug Discovery: The aldehyde allows for the rapid generation of compound libraries through reactions like reductive amination or condensation, making it an ideal starting point for hit-to-lead campaigns in various therapeutic areas.[11]

Safety, Handling, and Storage

2-Phenylpyrimidine-5-carbaldehyde is classified as a hazardous substance and requires careful handling in a laboratory setting.[2]

Table 4: GHS Hazard Information

Classification	Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed.	[2]
Skin Irritation	H315	Causes skin irritation.	
Eye Irritation	H319	Causes serious eye irritation.	[2]
Specific Target Organ Toxicity	H335	May cause respiratory irritation.	

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | |

Handling and Personal Protective Equipment (PPE):

- Handle only in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4]
- Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.

Storage and Disposal:

- Keep the container tightly closed and store in a locked, designated area.
- Store in a cool, dry place, preferably refrigerated at 2-8 °C.[2]
- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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